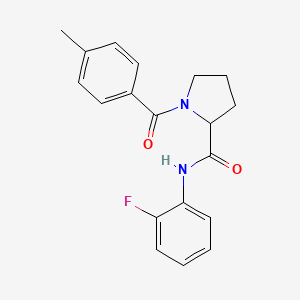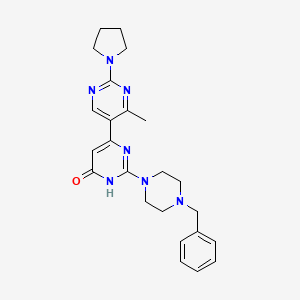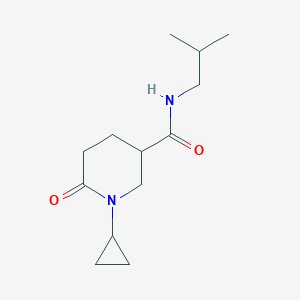
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, also known as FMP, is a proline-derived compound that has been widely used in scientific research for its potential therapeutic applications. FMP is a small molecule that has been found to have a unique mechanism of action, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is not fully understood, but it is believed to involve the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to bind to the active site of the proteasome, leading to the inhibition of its activity. This results in the accumulation of misfolded and damaged proteins, leading to cell death.
Biochemical and physiological effects:
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to have a number of biochemical and physiological effects. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation in various tissues. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is also readily available in large quantities, making it a convenient tool for scientific research. However, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has some limitations for lab experiments. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to be unstable in solution, which can affect its activity. In addition, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has a short half-life, which can limit its effectiveness in vivo.
Direcciones Futuras
There are many future directions for the research on N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide. One direction is to further investigate the mechanism of action of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide and its potential targets. Another direction is to develop new derivatives of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide with improved stability and activity. In addition, the therapeutic potential of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in various diseases should be further explored, including cancer, inflammation, and neurological disorders. Finally, the development of new drug delivery systems for N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide could enhance its efficacy and reduce its limitations for lab experiments.
Conclusion:
In conclusion, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is a promising compound with potential therapeutic applications in various diseases. The synthesis method of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is well-established, and N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide is readily available for scientific research. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has a unique mechanism of action and has been found to have a number of biochemical and physiological effects. While N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has some limitations for lab experiments, there are many future directions for research on N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide, including the investigation of its mechanism of action, the development of new derivatives, and the exploration of its therapeutic potential in various diseases.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide involves the reaction of 2-fluorobenzaldehyde with 4-methylbenzoylproline in the presence of a catalytic amount of acetic acid. The reaction proceeds smoothly and yields N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in good purity. The synthesis method has been optimized to produce N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide in large quantities, making it readily available for scientific research.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. N-(2-fluorophenyl)-1-(4-methylbenzoyl)prolinamide has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(2-fluorophenyl)-1-(4-methylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-8-10-14(11-9-13)19(24)22-12-4-7-17(22)18(23)21-16-6-3-2-5-15(16)20/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAXJXSGECCGIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2,4-dimethyl-5-[(4-methylpiperazin-1-yl)methyl]phenyl}-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6048995.png)
![2-ethyl-3-phenyl-7-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6049001.png)
![N-cyclopropyl-N'-(2,2-dimethyltetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6049016.png)


![9-methyl-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6049040.png)


![3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6049061.png)

![7-(3-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6049079.png)
![2-[(4-ethoxyphenyl)imino]-5-[2-methyl-4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6049087.png)

